Cilobradine
CAS No.: 147541-45-5
Cat. No.: VC1830791
Molecular Formula: C28H38N2O5
Molecular Weight: 482.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147541-45-5 |
|---|---|
| Molecular Formula | C28H38N2O5 |
| Molecular Weight | 482.6 g/mol |
| IUPAC Name | 3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |
| Standard InChI | InChI=1S/C28H38N2O5/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3/t21-/m0/s1 |
| Standard InChI Key | OBUFMJDDZTXJPY-NRFANRHFSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)CCN2CCC[C@@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC |
| SMILES | COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC |
Introduction
Chemical Characterization and Structure
Cilobradine hydrochloride functions primarily as a blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which play crucial roles in regulating electrical activity in both cardiac and neuronal tissues. These channels are integral to the generation and regulation of rhythmic activities in excitable cells, particularly in the sinoatrial node of the heart where they contribute to pacemaker function.
The compound is identified by the CAS number 186097-54-1 and has been studied for its selective binding properties to HCN channels. Cilobradine demonstrates potent inhibitory effects on these channels, with an IC50 value of approximately 0.62 μM in mouse sinoatrial node cells, indicating significant potency as an HCN channel inhibitor.
Unlike some other cardiovascular agents that affect multiple ion channels, cilobradine shows remarkable selectivity for HCN channels. This selectivity profile potentially offers advantages in terms of reducing off-target effects and providing more predictable clinical responses.
Distinctive Properties
Cilobradine exhibits a unique pharmacological profile characterized by use-dependent blockade of HCN channels. This means that the effectiveness of cilobradine increases with the frequency of channel opening, a property that distinguishes it from some other ion channel modulators. This characteristic may be particularly valuable in pathological conditions where channel activity is abnormally increased.
The compound's mechanism involves both open-channel and closed-channel blocking properties, further differentiating it from related compounds such as ivabradine, another HCN channel blocker. These distinct binding characteristics contribute to cilobradine's unique pharmacodynamic profile and potential therapeutic applications.
Mechanism of Action
Cilobradine's primary mechanism involves selective inhibition of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. These channels are responsible for generating the hyperpolarization-activated current (Ih) in neurons and the funny current (If) in cardiac pacemaker cells.
Channel Interactions
The compound interacts with HCN channels by altering their gating properties, which leads to decreased ionic currents associated with hyperpolarization. This interaction results in a slowing of the heart rate and modulation of excitability in electrically active tissues. Studies have demonstrated that cilobradine can suppress the density of hyperpolarization-activated cation current and affect delayed-rectifier potassium current in various cell types.
When cilobradine binds to HCN channels, it modifies their opening and closing kinetics, effectively reducing the channel's contribution to cellular excitability. This modulation has significant implications for tissues that rely on HCN channel activity for normal function, particularly the sinoatrial node of the heart.
Electrophysiological Effects
The electrophysiological consequences of cilobradine's action include significant effects on cardiac repolarization. Clinical studies have demonstrated that QTcF, QTcI, and QTcN intervals were significantly prolonged after repeated doses of 2 and 5 mg cilobradine at the time of maximum plasma concentration .
The mean increases in QTcF, QTcI, and QTcN over baseline were up to 12.2 ms for cilobradine 2 mg and up to 26.9 ms for cilobradine 5 mg . These findings highlight the importance of cardiac monitoring during cilobradine administration, particularly at higher doses.
Table 1: QT Interval Changes with Cilobradine Administration
| Dose | QTcF, QTcI, QTcN Increase (ms) | Comparison |
|---|---|---|
| 2 mg cilobradine | Up to 12.2 | Significant compared to placebo |
| 5 mg cilobradine | Up to 26.9 | Significant compared to placebo |
| Moxifloxacin (positive control) | 6.9 (QTcF) | Significant compared to placebo |
Pharmacokinetic Profile
Cilobradine demonstrates a well-characterized pharmacokinetic profile that has been extensively studied in multiple Phase I clinical trials . Understanding these properties is essential for determining appropriate dosing regimens and predicting drug behavior in various patient populations.
Absorption and Distribution
According to clinical studies, cilobradine is rapidly absorbed following administration and shows good distribution into tissues . The volume of distribution at steady state (Vss) is approximately 100 liters, indicating extensive distribution beyond the vascular compartment . This large volume of distribution suggests significant tissue penetration, which may be relevant for accessing HCN channels in target tissues.
The compound shows linear pharmacokinetics with no relevant deviation from dose proportionality after both single and multiple dosing . This characteristic simplifies dose adjustments and facilitates predictable plasma concentrations across different dosing regimens.
Metabolism and Elimination
Cilobradine exhibits high plasma clearance, measured at approximately 21.5 L/h . The dominant half-life of the compound is about 4–5 hours, indicating relatively rapid elimination from the body . This pharmacokinetic profile suggests that multiple daily dosing would be required to maintain therapeutic concentrations.
Studies have shown no relevant accumulation between Day 1 and Day 14 of administration, suggesting that steady-state concentrations are achieved relatively quickly with minimal risk of drug accumulation during long-term therapy .
Table 2: Key Pharmacokinetic Parameters of Cilobradine
| Parameter | Value | Notes |
|---|---|---|
| Volume of distribution (Vss) | ~100 L | Indicates extensive tissue distribution |
| Clearance (CL) | 21.5 L/h | High plasma clearance |
| Half-life | 4-5 hours | Dominant elimination half-life |
| Absorption | Rapid | Good bioavailability |
| Accumulation | Minimal | No significant accumulation between Day 1 and Day 14 |
| Dose proportionality | Linear | No relevant deviation from dose proportionality |
Population Pharmacokinetic Model
A robust population pharmacokinetic analysis based on six Phase I trials, utilizing 2,733 plasma samples, revealed that cilobradine's pharmacokinetics are best described by a linear three-compartment model . This model provides a comprehensive framework for understanding cilobradine's disposition in the body.
Inter-individual variability was moderate (15-46%), with low imprecision of estimates . This variability is within the range typically observed for cardiovascular drugs and suggests that cilobradine's pharmacokinetics are reasonably predictable across different individuals.
The final model was successfully applied to an external data set, demonstrating its robustness and general applicability . This validated model can serve as a valuable tool for simulating and evaluating different dosing regimens in future clinical trials, potentially accelerating drug development efforts.
| Treatment | Subjects Reporting AEs (%) | Notable Observations |
|---|---|---|
| Cilobradine 5 mg | 88% | Majority of AEs associated with eye disorders (visual phenomena) |
| Cilobradine 2 mg | 64% | Fewer visual disturbances compared to 5 mg dose |
| Placebo | 48% | Baseline adverse event reporting |
Future Research Directions
Modified Delivery Systems
Developing modified release formulations or alternative routes of administration might help mitigate adverse effects while maintaining therapeutic efficacy. For instance, formulations that reduce peak plasma concentrations while maintaining adequate average levels could potentially reduce the incidence of visual phenomena .
Structural Modifications
Chemical modifications to the cilobradine structure aimed at maintaining HCN channel selectivity while reducing adverse effects could yield improved analogues. Understanding the structural determinants of visual side effects versus therapeutic cardiac actions could guide medicinal chemistry efforts in this direction.
Combination Therapies
Exploring cilobradine at lower doses in combination with other cardiovascular agents could potentially leverage synergistic effects while minimizing dose-dependent adverse events. This approach might be particularly valuable in conditions requiring multiple mechanisms of action, such as complex arrhythmias or heart failure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume